

An In-depth Technical Guide to Amino-PEG4-Boc: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG4-Boc

Cat. No.: B605463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG4-Boc** and its closely related derivatives, a class of versatile heterobifunctional linkers pivotal in modern bioconjugation, drug delivery, and in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The term "**Amino-PEG4-Boc**" can be ambiguous. It generally refers to a tetraethylene glycol (PEG4) spacer functionalized with a primary amine and a tert-butyloxycarbonyl (Boc) protected amine. This guide will focus on the most common variant, t-Boc-N-amido-PEG4-amine, which features one free primary amine and one Boc-protected primary amine. We will also provide data on other key variants to offer a complete reference.

The strategic placement of a hydrophilic PEG4 spacer enhances the aqueous solubility, reduces aggregation, and improves the pharmacokinetic properties of the conjugated molecules.^{[1][2]} The orthogonal nature of the free amine and the acid-labile Boc-protected amine allows for sequential, controlled conjugation steps, making these linkers indispensable tools in the precise construction of complex molecular architectures.^[3]

Core Chemical Properties and Characteristics

The properties of **Amino-PEG4-Boc** derivatives vary based on their terminal functional groups. The following tables summarize the key quantitative data for the most common variants.

Table 1: Chemical Properties of t-Boc-N-amido-PEG4-amine

Property	Value	References
Synonyms	Boc-NH-PEG4-NH2, tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate	[3][4]
CAS Number	811442-84-9	[5]
Molecular Formula	C15H32N2O6	[5]
Molecular Weight	336.4 g/mol	[5]
Appearance	Colorless liquid	[6]
Purity	≥97% or ≥98%	[5][6]
Storage	-20°C, keep in dry and avoid sunlight	[5][7]

Table 2: Chemical Properties of Related Amino-PEG4-Boc Variants

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance
Boc-NH-PEG4-COOH	756525-91-4	C16H31NO8	365.42	Colorless to light yellow clear liquid
Boc-NH-PEG4-OH	106984-09-2	C13H27NO6	293.36	Colorless liquid
Amino-PEG4-t-butyl ester	581065-95-4	C15H31NO6	321.41	Colorless to light yellow liquid

Key Applications in Research and Drug Development

Amino-PEG4-Boc linkers are instrumental in several advanced applications:

- **PROTACs Synthesis:** These linkers are widely used to connect a target-binding ligand and an E3 ligase ligand to form a PROTAC.[8][9] The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.[10]
- **Antibody-Drug Conjugates (ADCs):** In ADC development, these linkers can be used to attach a potent cytotoxic drug to an antibody.[8][11] The hydrophilic PEG component improves the solubility and stability of the final ADC.[1]
- **Bioconjugation:** The orthogonal reactivity of the two amine groups allows for the precise attachment of different molecules, such as peptides, oligonucleotides, or fluorescent dyes, to proteins or other biomolecules.[3]
- **Surface Functionalization:** They are used to modify surfaces of nanoparticles, hydrogels, or polymers to enhance biocompatibility and provide anchor points for further functionalization.[3]

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving **Amino-PEG4-Boc** linkers.

Protocol 1: Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation steps.

Materials:

- Boc-protected PEG linker (e.g., t-Boc-N-amido-PEG4-amine)
- Anhydrous Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (optional, as a carbocation scavenger)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator

Methodology:

- Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
- To neutralize the resulting TFA salt, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO_3 solution.
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the deprotected amine-PEG linker.

Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol details the conjugation of the free primary amine of t-Boc-N-amido-PEG4-amine to a molecule containing a carboxylic acid group using EDC/NHS chemistry.

Materials:

- t-Boc-N-amido-PEG4-amine
- Carboxylic acid-containing molecule (Molecule-COOH)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or DMSO
- Reaction buffer (e.g., MES buffer at pH 4.5-6.0 or PBS at pH 7.4)

Methodology:

- Activation of Carboxylic Acid:
 - Dissolve the Molecule-COOH, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or reaction buffer.
 - Stir the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
- Conjugation Reaction:
 - Add a solution of t-Boc-N-amido-PEG4-amine (1.0 equivalent) in the same solvent to the activated ester solution.
 - Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
- Monitoring and Purification:
 - Monitor the reaction by LC-MS or TLC.

- Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess reagents.
- Purify the final product (Molecule-CONH-PEG4-NHBoc) using flash column chromatography or preparative HPLC.

Protocol 3: Synthesis of a PROTAC

This protocol provides a general workflow for a two-step synthesis of a PROTAC using t-Boc-N-amido-PEG4-amine.

Materials:

- t-Boc-N-amido-PEG4-amine
- E3 ligase ligand with a carboxylic acid handle (E3-COOH)
- Protein of Interest (POI) ligand with a carboxylic acid handle (POI-COOH)
- Coupling reagents (e.g., HATU, EDC/NHS)
- Base (e.g., DIPEA)
- Deprotection reagents (TFA, DCM)
- Anhydrous solvents (DMF, DCM)
- Purification system (Preparative HPLC)

Methodology:

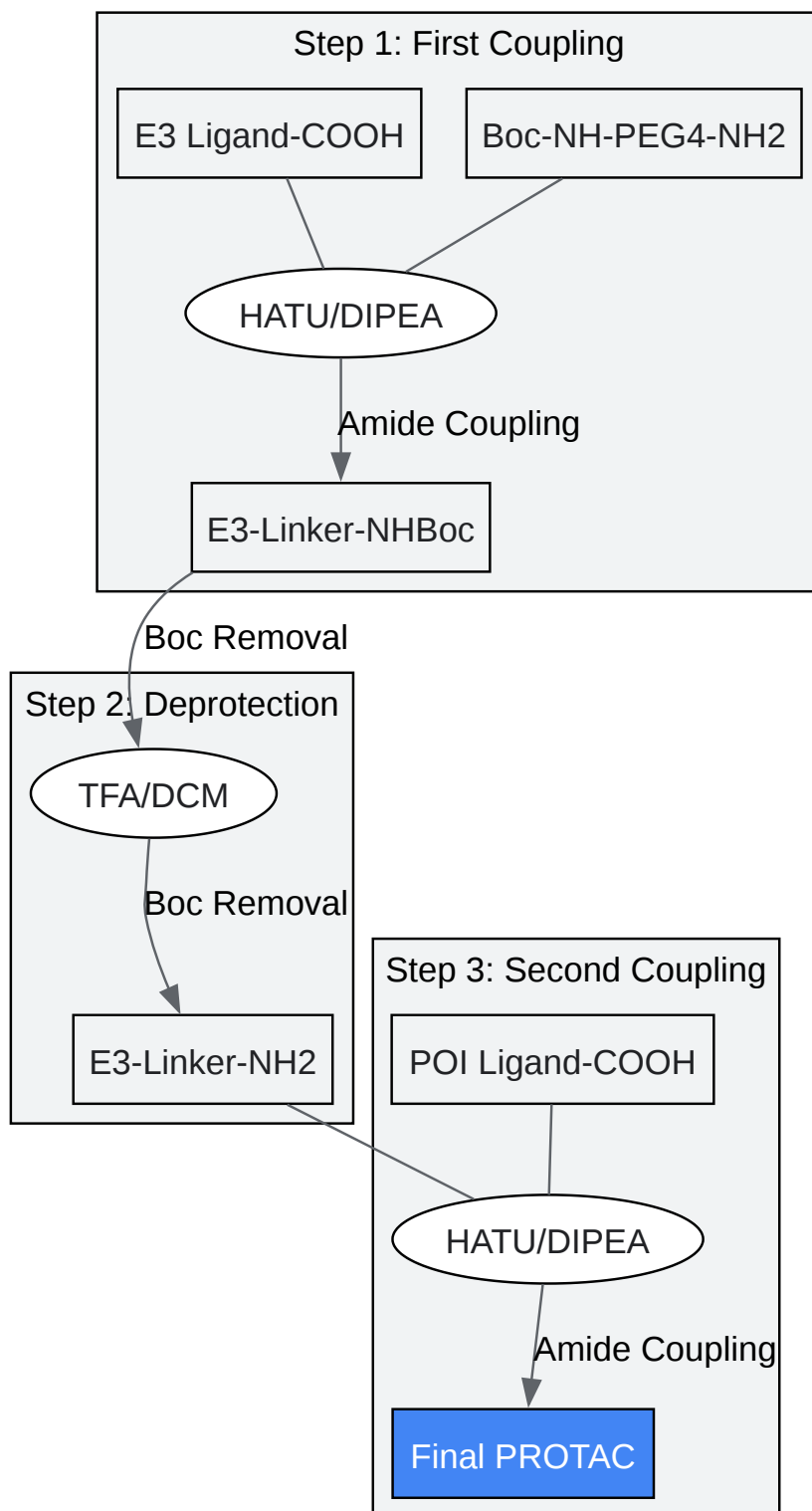
- Step 1: Coupling of the First Ligand:
 - Activate the carboxylic acid of the E3-COOH ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15 minutes.
 - Add t-Boc-N-amido-PEG4-amine (1.2 eq) to the activated ligand solution.
 - Stir at room temperature for 4-12 hours, monitoring by LC-MS.

- Purify the intermediate product (E3-Linker-Boc) by flash chromatography or preparative HPLC.[\[10\]](#)
- Step 2: Boc Deprotection:
 - Dissolve the purified E3-Linker-Boc intermediate in a 1:1 mixture of DCM and TFA.[\[10\]](#)
 - Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
 - Concentrate the mixture under reduced pressure, co-evaporating with DCM or toluene to remove residual TFA. The resulting TFA salt (E3-Linker-NH₂) is often used directly.[\[10\]](#)
- Step 3: Coupling of the Second Ligand:
 - Activate the carboxylic acid of the POI-COOH ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
 - Add the deprotected E3-Linker-NH₂ intermediate (1.2 eq) to the activated POI ligand.
 - Stir at room temperature for 4-12 hours, monitoring by LC-MS.
- Step 4: Final Purification:
 - Purify the final PROTAC molecule by preparative HPLC.
 - Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizing Workflows and Pathways

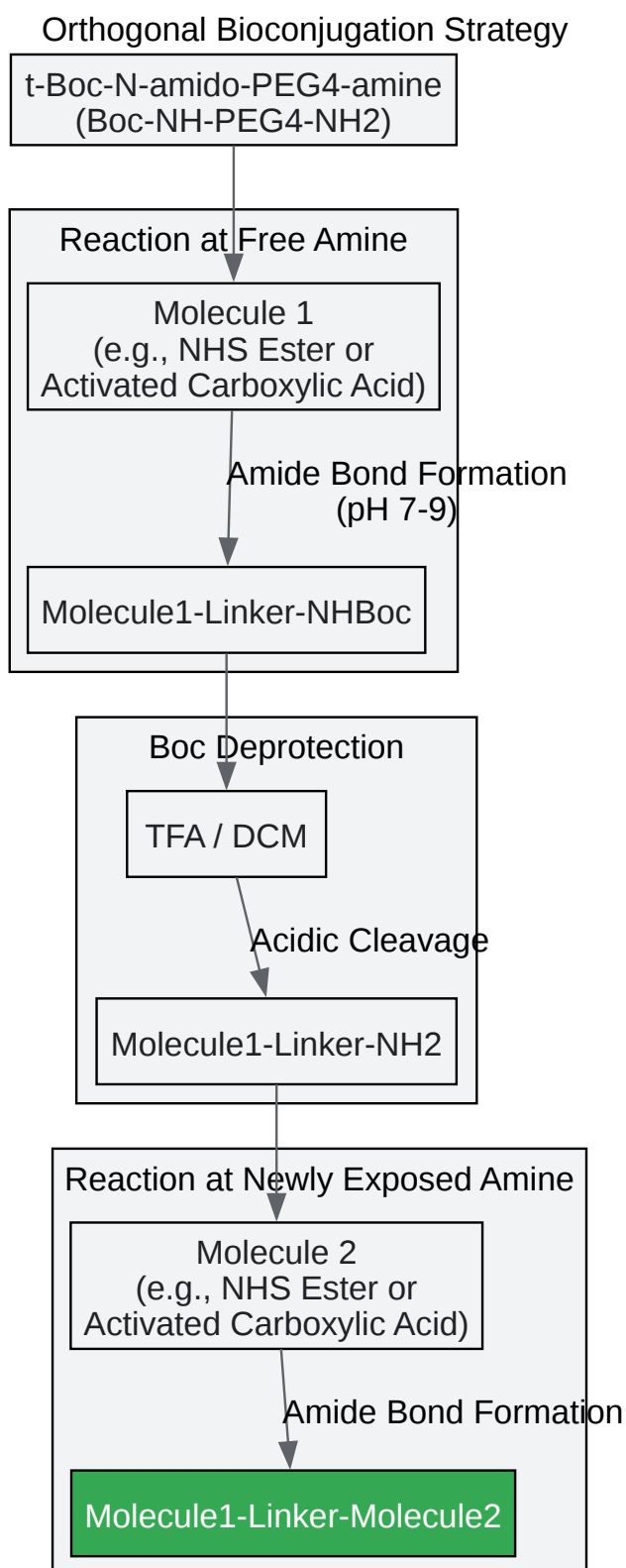
Diagrams created using Graphviz (DOT language) to illustrate key processes.

General Workflow for PROTAC Synthesis



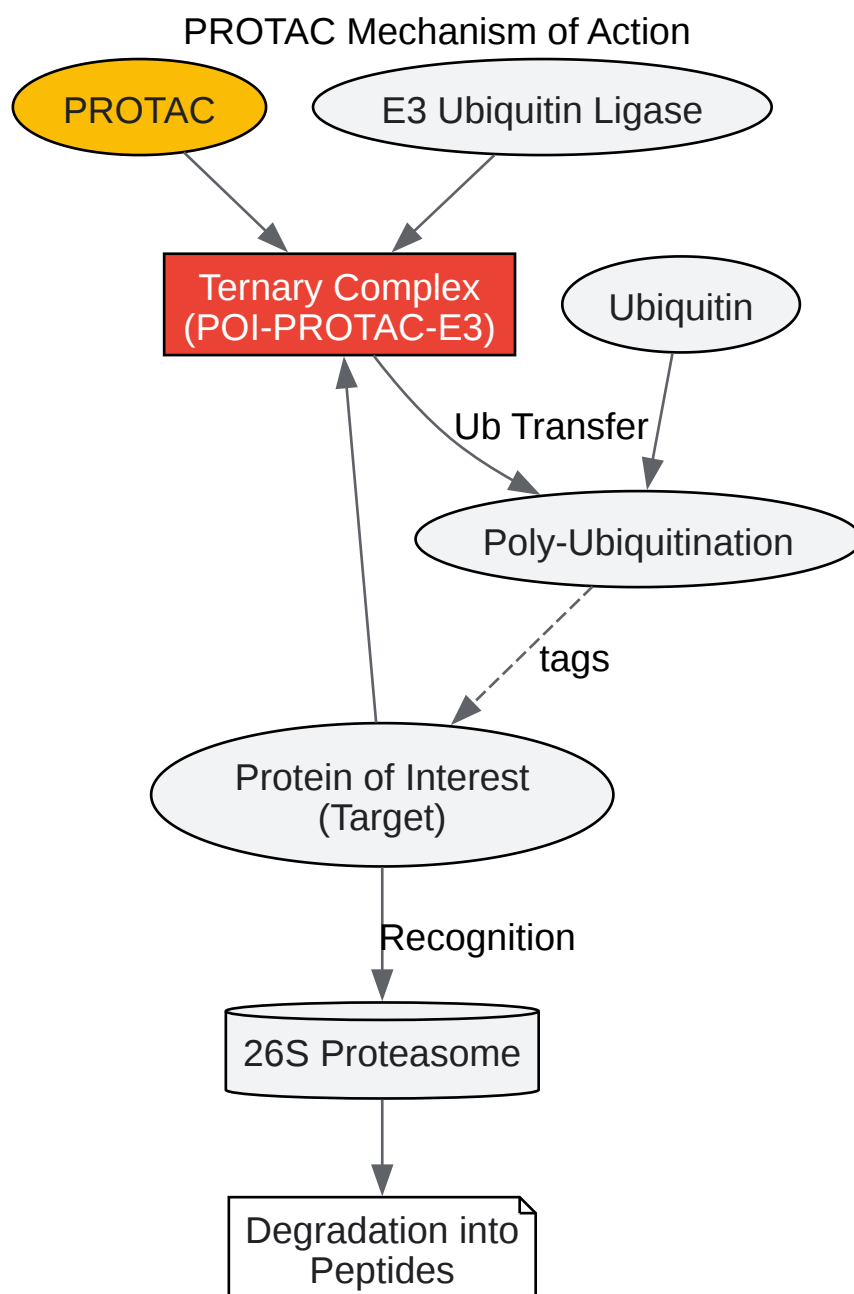
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of a PROTAC molecule.



[Click to download full resolution via product page](#)

Caption: Sequential conjugation using the orthogonal ends of the linker.



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]
- 4. bocsci.com [bocsci.com]
- 5. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-NH-PEG4-CH₂CH₂NH₂ | PROTAC Linker | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Amino-PEG4-Boc: Properties, Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605463#amino-peg4-boc-chemical-properties-and-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com